N-[(pyridin-4-yl)methyl]furan-3-carboxamide
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Overview
Description
N-[(pyridin-4-yl)methyl]furan-3-carboxamide is an organic compound that features a pyridine ring attached to a furan ring via a carboxamide linkage
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the compound’s structure, which includes a furan ring and a pyridine ring, may play a role in its interactions with its targets . The dihedral angle between these rings could influence the compound’s binding affinity .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]furan-3-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with furan-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-4-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
N-[(pyridin-4-yl)methyl]furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with the pyridine ring attached at the 2-position.
N-(pyridin-3-ylmethyl)furan-2-carboxamide: Similar structure but with the pyridine ring attached at the 3-position.
Uniqueness
N-[(pyridin-4-yl)methyl]furan-3-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(10-3-6-15-8-10)13-7-9-1-4-12-5-2-9/h1-6,8H,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUAGRTWVKMTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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